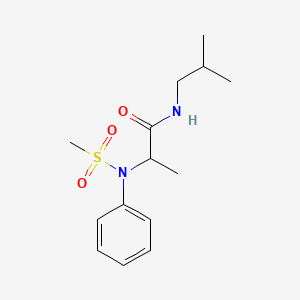
N~1~-isobutyl-N~2~-(methylsulfonyl)-N~2~-phenylalaninamide
Overview
Description
N~1~-isobutyl-N~2~-(methylsulfonyl)-N~2~-phenylalaninamide, also known as L-685,458, is a gamma-secretase inhibitor. Gamma-secretase is an enzyme that cleaves amyloid precursor protein (APP) to produce amyloid beta (Aβ) peptides, which are known to play a key role in the development of Alzheimer's disease. L-685,458 has been extensively studied for its potential therapeutic use in treating Alzheimer's disease.
Mechanism of Action
N~1~-isobutyl-N~2~-(methylsulfonyl)-N~2~-phenylalaninamide works by inhibiting the activity of gamma-secretase, which is responsible for cleaving APP to produce Aβ peptides. By inhibiting gamma-secretase, this compound reduces the production of Aβ peptides and thereby reduces the accumulation of Aβ plaques in the brain.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. It has been shown to reduce the production of Aβ peptides, which are known to play a key role in the development of Alzheimer's disease. In addition, this compound has been shown to improve cognitive function in animal models of Alzheimer's disease.
Advantages and Limitations for Lab Experiments
One advantage of using N~1~-isobutyl-N~2~-(methylsulfonyl)-N~2~-phenylalaninamide in lab experiments is that it specifically targets gamma-secretase, which is responsible for cleaving APP to produce Aβ peptides. This makes it a useful tool for studying the role of Aβ peptides in Alzheimer's disease. However, one limitation of using this compound is that it may have off-target effects, which could complicate the interpretation of experimental results.
Future Directions
There are a number of future directions for research on N~1~-isobutyl-N~2~-(methylsulfonyl)-N~2~-phenylalaninamide. One direction is to further investigate its potential therapeutic use in treating Alzheimer's disease. Another direction is to study its effects on other diseases that are associated with the accumulation of Aβ peptides, such as Down syndrome. In addition, future research could focus on developing more selective gamma-secretase inhibitors that have fewer off-target effects.
Scientific Research Applications
N~1~-isobutyl-N~2~-(methylsulfonyl)-N~2~-phenylalaninamide has been extensively studied for its potential therapeutic use in treating Alzheimer's disease. It has been shown to reduce the production of Aβ peptides, which are known to play a key role in the development of Alzheimer's disease. In addition, this compound has been shown to improve cognitive function in animal models of Alzheimer's disease.
properties
IUPAC Name |
N-(2-methylpropyl)-2-(N-methylsulfonylanilino)propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2O3S/c1-11(2)10-15-14(17)12(3)16(20(4,18)19)13-8-6-5-7-9-13/h5-9,11-12H,10H2,1-4H3,(H,15,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WWGNKNRZSWOIRM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CNC(=O)C(C)N(C1=CC=CC=C1)S(=O)(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.40 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



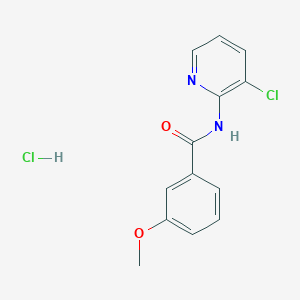
![N-[1-(2-{4-[(1S*,4S*)-2-azabicyclo[2.2.1]hept-2-ylmethyl]-3-methyl-1H-pyrazol-1-yl}ethyl)piperidin-4-yl]acetamide](/img/structure/B3972431.png)

![4-[4-(3,5-dimethyl-1H-pyrazol-1-yl)-6-methyl-5-nitro-2-pyrimidinyl]morpholine](/img/structure/B3972455.png)
![N-methyl-N-[(4-methyl-1H-imidazol-5-yl)methyl]-2-morpholin-4-ylpropan-1-amine](/img/structure/B3972460.png)
![2-{[4-(1-azepanyl)-1-piperidinyl]methyl}-4-bromophenol ethanedioate (salt)](/img/structure/B3972461.png)
![N~1~-[2-(3,4-dimethoxyphenyl)ethyl]-N~2~-[(4-ethoxyphenyl)sulfonyl]-N~2~-phenylglycinamide](/img/structure/B3972468.png)
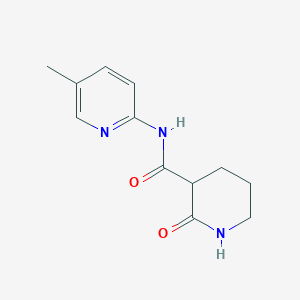

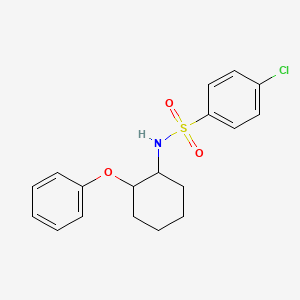

![2-{[(2-chlorophenoxy)acetyl]amino}-N-(tetrahydro-2-furanylmethyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B3972518.png)
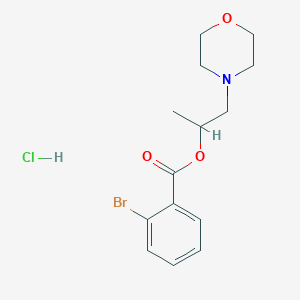
![5-(1-{[2-(methylthio)-3-pyridinyl]carbonyl}-2-pyrrolidinyl)-2-thiophenecarboxamide](/img/structure/B3972547.png)